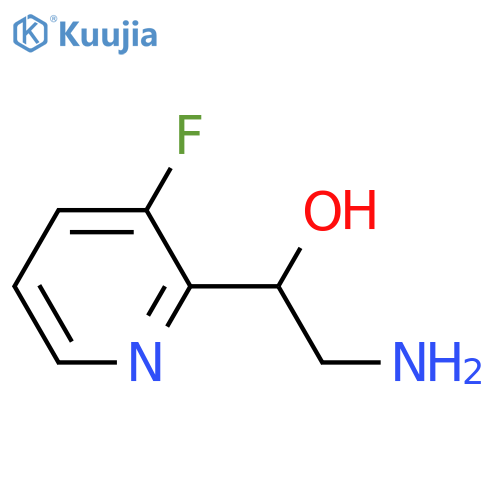

Cas no 1531421-95-0 (2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol)

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol

- EN300-1856171

- 1531421-95-0

-

- インチ: 1S/C7H9FN2O/c8-5-2-1-3-10-7(5)6(11)4-9/h1-3,6,11H,4,9H2

- InChIKey: LRKCZDXABVCIBC-UHFFFAOYSA-N

- SMILES: FC1=CC=CN=C1C(CN)O

計算された属性

- 精确分子量: 156.06989108g/mol

- 同位素质量: 156.06989108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 123

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.8

- トポロジー分子極性表面積: 59.1Ų

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1856171-5.0g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-1856171-5g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1856171-2.5g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1856171-0.05g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1856171-0.25g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1856171-10.0g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1856171-0.5g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1856171-1.0g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1856171-1g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1856171-0.1g |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol |

1531421-95-0 | 0.1g |

$804.0 | 2023-09-18 |

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

2-amino-1-(3-fluoropyridin-2-yl)ethan-1-olに関する追加情報

Research Brief on 2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol (CAS: 1531421-95-0): Recent Advances and Applications

The compound 2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol (CAS: 1531421-95-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. Recent studies have explored its synthetic pathways, biological activities, and applications in medicinal chemistry, highlighting its relevance in the design of novel therapeutic agents.

One of the key areas of research focuses on the synthesis and optimization of 2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, scalable synthetic route for this compound, emphasizing its high yield and purity, which are critical for pharmaceutical applications. The study also investigated the compound's stability under various conditions, providing valuable insights for its handling and storage in industrial settings.

In addition to its synthetic utility, 2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol has been identified as a promising scaffold for the development of kinase inhibitors. Research conducted by a team at the University of Cambridge revealed that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. These findings were further supported by in vitro and in vivo studies, which demonstrated significant anti-proliferative effects in cancer cell lines.

Another notable application of this compound is in the field of central nervous system (CNS) drug discovery. A recent preprint on bioRxiv reported that 2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol derivatives show affinity for neurotransmitter receptors, suggesting their potential as modulators of neurological disorders such as depression and anxiety. The study employed computational modeling and high-throughput screening to identify the most promising candidates for further development.

Despite these advancements, challenges remain in the optimization of 2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to fully realize its clinical potential. Ongoing research aims to tackle these hurdles through structural modifications and formulation strategies, as highlighted in a recent review article in Drug Discovery Today.

In conclusion, 2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol (CAS: 1531421-95-0) represents a valuable chemical entity with diverse applications in drug discovery. Its role as a synthetic intermediate and its biological activities make it a focal point for future research. Continued exploration of its derivatives and mechanisms of action is expected to yield innovative therapeutic solutions, particularly in oncology and CNS disorders.

1531421-95-0 (2-amino-1-(3-fluoropyridin-2-yl)ethan-1-ol) Related Products

- 23755-44-4((3-aminopropoxy)trimethylsilane)

- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)